molecular formula C11H10N2O B1625180 [3,3'-Bipyridin]-5-ylmethanol CAS No. 484673-70-3

[3,3'-Bipyridin]-5-ylmethanol

Cat. No. B1625180
CAS RN: 484673-70-3
M. Wt: 186.21 g/mol
InChI Key: QRZOSIMWVFKMKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Mechanism of Action

If the compound is a drug or enzyme, its mechanism of action describes how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, and necessary safety precautions .

properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZOSIMWVFKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468072
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridin]-5-ylmethanol

CAS RN

484673-70-3
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3,3′]bipyridinyl-5-carboxylic acid ethyl ester (1 eq) in ethanol was added sodium borohydride (2 eq) at room temperature. The reaction mixture was heated in a 50° C. oil bath for 60 minutes and then quenched by addition of H2O. Once the reaction solvent was removed in vacuo, a solution of the residue in dichloromethane was washed with NaCl(sat), dried over sodium sulfate, filtered and concentrated. The crude solid was purified by flash chromatography using a solvent gradient of 95% DCM, 5% MeOH and 0.1% TEA to yield [3,3′]bipyridinyl-5-yl-methanol (34%). MH+(187).
Name
[3,3′]bipyridinyl-5-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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